Cas no 808145-70-2 (1H-Indole,6-chloro-3-[[(2S,5R)-3,6-diethoxy-2,5-dihydro-5-(1-methylethyl)pyrazinyl]methyl]-2-(triethylsilyl)-)

1H-Indole,6-chloro-3-[[(2S,5R)-3,6-diethoxy-2,5-dihydro-5-(1-methylethyl)pyrazinyl]methyl]-2-(triethylsilyl)- structure
808145-70-2 structure
Product name:1H-Indole,6-chloro-3-[[(2S,5R)-3,6-diethoxy-2,5-dihydro-5-(1-methylethyl)pyrazinyl]methyl]-2-(triethylsilyl)-
CAS No:808145-70-2
MF:C26H40ClN3O2Si
MW:490.153206825256
CID:1802614

1H-Indole,6-chloro-3-[[(2S,5R)-3,6-diethoxy-2,5-dihydro-5-(1-methylethyl)pyrazinyl]methyl]-2-(triethylsilyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,6-chloro-3-[[(2S,5R)-3,6-diethoxy-2,5-dihydro-5-(1-methylethyl)pyrazinyl]methyl]-2-(triethylsilyl)-
    • 1H-Indole, 6-chloro-3-[[(2S,5R)-3,6-diethoxy-2,5-dihydro-5-(1-methylethyl)-2-pyrazinyl]methyl]-2-(triethylsilyl)-
    • Inchi: 1S/C26H40ClN3O2Si/c1-8-31-24-22(28-25(32-9-2)23(30-24)17(6)7)16-20-19-14-13-18(27)15-21(19)29-26(20)33(10-3,11-4)12-5/h13-15,17,22-23,29H,8-12,16H2,1-7H3/t22-,23+/m0/s1
    • InChI Key: POFITIWUZARQAC-XZOQPEGZSA-N
    • SMILES: N1C2=C(C=CC(Cl)=C2)C(C[C@@H]2N=C(OCC)[C@@H](C(C)C)N=C2OCC)=C1[Si](CC)(CC)CC

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Predicted)
  • Boiling Point: 587.2±50.0 °C(Predicted)
  • pka: 16.40±0.30(Predicted)

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